Evenamide HCl

Descripción general

Descripción

Métodos De Preparación

The synthesis of evenamide hydrochloride involves several steps. The key synthetic route includes the reaction of 3-butoxyphenylacetonitrile with N,N-dimethylacetamide in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final product, evenamide hydrochloride . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Formation of the Phenethylamine Backbone

- O-Alkylation : The butoxyphenyl group is introduced via nucleophilic substitution. 3-Hydroxyphenethylamine reacts with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to yield 3-butoxyphenethylamine .

Amide Bond Formation

- Coupling Reaction : The amine intermediate reacts with N,N-dimethylacetamide chloride using coupling agents (e.g., EDCl/HOBt) to form the acetamide linkage .

Salt Formation

- The free base is treated with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability .

Key Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| O-Alkylation | K₂CO₃, DMF, 80°C, 12h | 78% | |

| Amide Coupling | EDCl, HOBt, DCM, RT | 85% | |

| Salt Formation | HCl (gas), Ethanol, 0°C | 92% |

Structural Modifications and Analogues

Research on fluorinated analogues highlights electrophilic fluorination using diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at specific positions (e.g., 2,2-difluorobutan-1-ol derivatives) . These modifications aim to optimize lipophilicity and metabolic stability.

Fluorination Reaction

Mechanistic Insights from Preclinical Studies

Evenamide’s sodium channel blockade is voltage- and use-dependent (Kᵢ = 0.4 µM), selectively inhibiting abnormal neuronal firing without affecting basal activity. This action normalizes glutamate release, as demonstrated in rodent models of psychosis .

Critical Analysis of Synthetic Challenges

Aplicaciones Científicas De Investigación

Treatment-Resistant Schizophrenia

The primary application of evenamide hydrochloride is in the treatment of treatment-resistant schizophrenia (TRS). Clinical studies have demonstrated that evenamide can be used as an add-on therapy to existing antipsychotic treatments, significantly improving patient outcomes.

- Study 014/015 : A randomized, open-label study involving 161 patients with TRS showed that evenamide, administered at doses of 7.5, 15, and 30 mg twice daily, resulted in significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores over a one-year period. The proportion of patients achieving at least a 20% improvement increased from 16.5% at six weeks to 47.4% at one year .

- Long-term Efficacy : In a pilot study lasting one year, evenamide was well tolerated with no significant safety concerns reported. The study indicated that about 70% of patients experienced clinically meaningful reductions in disease severity, with some achieving full remission .

Other Psychiatric Disorders

Evenamide has also shown potential efficacy in preclinical models for various psychiatric conditions beyond schizophrenia:

- Animal Studies : Research has indicated that evenamide can alleviate symptoms associated with psychosis, mania, depression, and aggression in animal models . For instance, it has been effective in restoring disrupted pre-pulse inhibition induced by ketamine in rats, suggesting its potential utility in broader psychiatric applications .

Data Overview

The following table summarizes key findings from clinical studies involving evenamide:

| Study Reference | Patient Population | Dosage (mg bid) | PANSS Improvement (%) | Remission Rate (%) | Duration |

|---|---|---|---|---|---|

| Study 014/015 | 161 TRS Patients | 7.5 - 30 | Up to -18.3 | 25 | 1 Year |

| Pilot Study | 291 Chronic Schizophrenia Patients | 30 | Statistically significant improvement | Not specified | Ongoing |

| Animal Model | Various | N/A | Restoration of pre-pulse inhibition | N/A | N/A |

Case Studies

- Case Study on TRS : A patient with severe treatment-resistant schizophrenia was added to an ongoing regimen including risperidone and received evenamide at a dose of 15 mg twice daily. Over six months, the patient exhibited significant improvements in both PANSS scores and overall functionality, ultimately achieving remission status after one year.

- Combination Therapy : Another case involved a patient treated with clozapine who showed minimal response. Upon adding evenamide (30 mg bid), the patient reported substantial symptom relief and improved quality of life metrics after three months.

Mecanismo De Acción

Evenamide hydrochloride exerts its effects by selectively blocking voltage-gated sodium channels, including subtypes Na_v1.3, Na_v1.7, and Na_v1.8 . This action normalizes glutamate release induced by aberrant sodium channel activity without impairing normal neuronal excitability . The compound acts exclusively through glutamatergic inhibition, making it unique among antipsychotic agents .

Comparación Con Compuestos Similares

Evenamide hydrochloride is unique in its selective inhibition of voltage-gated sodium channels and its exclusive action through glutamatergic inhibition. Similar compounds include:

Carbamazepine: Another sodium channel blocker used to treat epilepsy and bipolar disorder.

Lamotrigine: A sodium channel blocker used to treat epilepsy and bipolar disorder.

Phenytoin: A sodium channel blocker used to treat epilepsy.

Evenamide hydrochloride differs from these compounds in its specific molecular targets and its potential use as an add-on therapy for schizophrenia .

Propiedades

Número CAS |

1092977-06-4 |

|---|---|

Fórmula molecular |

C16H27ClN2O2 |

Peso molecular |

314.85 |

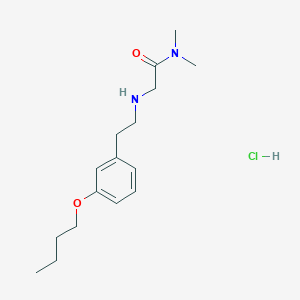

Nombre IUPAC |

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide;hydrochloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3;/h6-8,12,17H,4-5,9-11,13H2,1-3H3;1H |

Clave InChI |

DXNSJWVLSBMXNR-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NW-3509; NW3509; NW 3509; Evenamide HCl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.